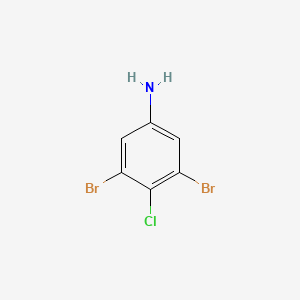

3,5-Dibromo-4-chloroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .

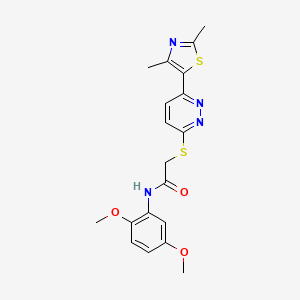

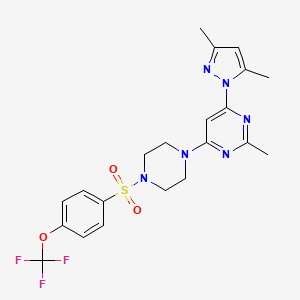

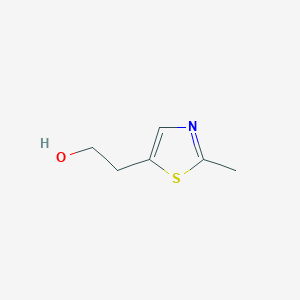

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .

Physical And Chemical Properties Analysis

“3,5-Dibromo-4-chloroaniline” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .

Wissenschaftliche Forschungsanwendungen

Bioremediation Potential

3,5-Dibromo-4-chloroaniline and similar chloroaniline compounds have been studied for their potential in bioremediation, particularly in polluted aquifers. These compounds can undergo biological dehalogenation under methanogenic conditions, with microorganisms catalyzing the sequential replacement of halogens with protons. This process is significant for suggesting new bioremediation methods for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Environmental and Health Monitoring

Studies have been conducted to understand the presence and impact of chloroanilines like 3,5-Dichloroaniline in the environment and human health. For instance, the determination of dichloroanilines in human urine has been performed to assess exposure from pesticides and other sources, highlighting the need for monitoring these compounds in public health contexts (Turci et al., 2006).

Soil and Sediment Interaction

Research into the interaction of chloroanilines with soil and sediment has been significant. Studies have focused on characterizing bacteria that can degrade chloroanilines in these environments. For example, bacteria capable of degrading 3,4-Dichloroaniline have been isolated from seaside sediment, highlighting the role of natural bioremediation in environmental management (Kang & Kim, 2007).

Chemical Synthesis and Reactions

Chloroanilines are used in chemical synthesis, leading to the formation of various compounds. Studies have examined the formation of brominated anilinium cations from chloroanilines, contributing to the understanding of redox processes and the synthesis of novel compounds (Willett, 2001).

Industrial and Agricultural Applications

Chloroanilines, including 3,5-Dibromo-4-chloroaniline, are intermediate products in the synthesis of herbicides, dyes, and pharmaceuticals. Their degradation products, such as 3,4-dichloroaniline, are the focus of studies investigating the degradation of herbicides and the potential pollution caused by these compounds (Brunsbach & Reineke, 1993).

Eigenschaften

IUPAC Name |

3,5-dibromo-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-chloroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)